7-Oxa-2-azaspiro[4.5]decane
Overview
Description
7-Oxa-2-azaspiro[4.5]decane is a spirocyclic compound characterized by a unique structure that includes an oxygen and nitrogen atom within its spiro ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Mechanism of Action
Target of Action
It is known that spiro compounds, which include 7-oxa-2-azaspiro[45]decane, are widely applied in the synthesis of biologically active compounds . They are used in reactions with compounds containing pharmacophoric groups .
Mode of Action
It is known that spiro compounds, including 7-oxa-2-azaspiro[45]decane, possess 3D structural properties and inherent rigidity . This unique structure allows them to interact with their targets in a specific manner, leading to changes in the biological system .
Biochemical Pathways
It is known that spiro compounds, including 7-oxa-2-azaspiro[45]decane, are used in the synthesis of biologically active compounds . Therefore, it can be inferred that they may influence various biochemical pathways depending on the specific targets they interact with.
Pharmacokinetics
The unique structure of spiro compounds, including 7-oxa-2-azaspiro[45]decane, may influence their pharmacokinetic properties .
Result of Action
It is known that spiro compounds, including 7-oxa-2-azaspiro[45]decane, are used in the synthesis of biologically active compounds . Therefore, it can be inferred that they may have various molecular and cellular effects depending on the specific targets they interact with.
Action Environment
It is known that the unique structure of spiro compounds, including 7-oxa-2-azaspiro[45]decane, may influence their interaction with the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 7-Oxa-2-azaspiro[4.5]decane involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction typically proceeds through a series of steps including nucleophilic substitution and cyclization under controlled conditions to yield the desired spirocyclic compound.
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes. For instance, the use of copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate has been established as a viable method . This process involves a tandem radical addition and dearomatizing cyclization, which are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Oxa-2-azaspiro[4.5]decane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced biological activities.
Scientific Research Applications
7-Oxa-2-azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Similar in structure but with different positioning of the oxygen atom.
7-Thia-2-azaspiro[4.5]decane: Contains a sulfur atom instead of oxygen, leading to different chemical properties.
Isoxazolyl-2-azaspiro[4.5]decane: Features an isoxazole ring, which imparts distinct biological activities.
Uniqueness
7-Oxa-2-azaspiro[4.5]decane is unique due to its specific spirocyclic structure that includes both oxygen and nitrogen atoms. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
7-Oxa-2-azaspiro[4.5]decane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Structural Characteristics
The compound is characterized by a spirocyclic structure that incorporates both nitrogen and oxygen in its framework. This unique arrangement allows for interactions with various biological targets, making it a valuable scaffold in drug discovery.
This compound functions primarily through its ability to inhibit specific enzymes and receptors. The spirocyclic structure facilitates binding to active sites on these targets, leading to various biological effects. Notably, it has shown potential as an inhibitor of adenosine receptors, which play a crucial role in numerous physiological processes, including cell proliferation and apoptosis regulation .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound demonstrate significant anticancer properties. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. Studies suggest that it may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be fully elucidated.
Case Study 1: Antitumor Efficacy
A recent study evaluated the antiproliferative effects of several derivatives of this compound against human cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values as low as 0.05 µM in MDA-MB-231 cells, demonstrating their potential as effective anticancer agents .
Compound | Cell Line | IC50 (µM) |
---|---|---|
7j | A549 | 0.17 |
7j | MDA-MB-231 | 0.05 |
7j | HeLa | 0.07 |
Case Study 2: Mechanism Exploration
Further investigations into the mechanism of action revealed that treatment with certain derivatives led to cell cycle arrest in the G2/M phase and induced apoptosis in MDA-MB-231 cells, suggesting that these compounds can effectively modulate cellular pathways involved in tumor growth and survival .
Comparative Analysis with Similar Compounds
In comparison to structurally similar compounds such as 2,8-Diazaspiro[4.5]Decane and others, this compound stands out due to its unique combination of nitrogen and oxygen atoms within the spiro ring system. This structural feature enhances its reactivity and biological activity compared to other spirocyclic compounds that may lack one of these elements.
Properties
IUPAC Name |
7-oxa-2-azaspiro[4.5]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-8(7-10-5-1)3-4-9-6-8/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOPHAQIKMBQDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)COC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734736 | |
Record name | 7-Oxa-2-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72088-42-7 | |
Record name | 7-Oxa-2-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-oxa-2-azaspiro[4.5]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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